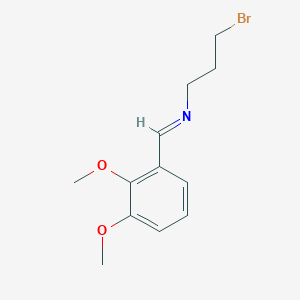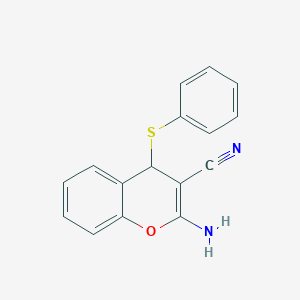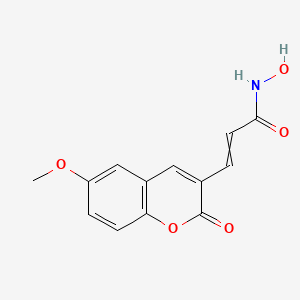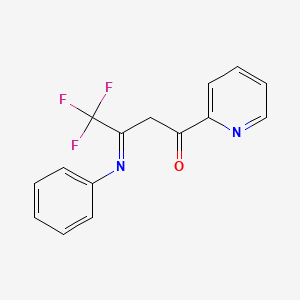
C19H16N10OS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C19H16N10OS is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C19H16N10OS typically involves multi-step organic reactions. One common method includes the formation of Schiff bases, which are synthesized through the condensation of primary amines with carbonyl compounds . The reaction conditions often require an acidic or basic catalyst to facilitate the condensation process. Additionally, the use of solvents such as ethanol or methanol can enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
C19H16N10OS: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction where halogens are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
C19H16N10OS: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism by which C19H16N10OS exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C19H16N10O2S: A similar compound with an additional oxygen atom.
C19H16N10S: A similar compound without the oxygen atom.
C19H16N10OS2: A similar compound with an additional sulfur atom.
Uniqueness
C19H16N10OS: is unique due to its specific combination of atoms and the resulting structural properties.
Eigenschaften
Molekularformel |
C19H16N10OS |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
5-amino-1-[5-(5-amino-4-cyanopyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H16N10OS/c1-19(2)3-11-12(8-30-19)31-17-13(11)16(28-14(22)9(4-20)6-24-28)26-18(27-17)29-15(23)10(5-21)7-25-29/h6-7H,3,8,22-23H2,1-2H3 |
InChI-Schlüssel |
BUJKXYGLHGFPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N4C(=C(C=N4)C#N)N)N5C(=C(C=N5)C#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)




![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)



![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)


